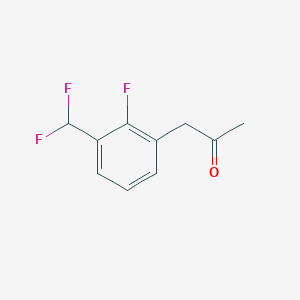

1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one

Description

1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 3-(difluoromethyl)-2-fluorophenyl group. Fluorinated aromatic ketones are notable for their stability, lipophilicity, and bioactivity, making them valuable intermediates in drug discovery .

The difluoromethyl (-CF₂H) and fluorine substituents on the aromatic ring likely enhance metabolic stability and modulate electronic properties, which are critical for interactions in biological systems or material matrices.

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

1-[3-(difluoromethyl)-2-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H9F3O/c1-6(14)5-7-3-2-4-8(9(7)11)10(12)13/h2-4,10H,5H2,1H3 |

InChI Key |

LMGLOMAWHUOFLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Diazotation of 3-(Difluoromethyl)-2-fluoroaniline

The diazonium coupling approach, as exemplified in the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one, begins with 3-(difluoromethyl)-2-fluoroaniline as the precursor. Diazotation is performed in an aqueous acidic medium (HCl) with sodium nitrite at 0–5°C to form the diazonium salt (Figure 1). The reaction conditions—1.5–4 equivalents of HCl and 1–2 equivalents of NaNO₂—ensure complete conversion without premature decomposition.

Coupling with Isopropenyl Acetate

The diazonium salt is coupled with isopropenyl acetate (1–3 equivalents) in a polar solvent (e.g., methanol/water) using catalytic cuprous chloride (0.01–0.20 equivalents). The reaction proceeds at 40–60°C, forming the target ketone via a radical mechanism facilitated by copper(I). The mixture is stirred for 30–90 minutes, after which heptane is added to separate the organic layer. Purification via bisulfite complex formation or vacuum distillation yields the product with ~40–50% efficiency.

Key Variables :

- Solvent polarity : Methanol/water mixtures enhance solubility of intermediates.

- Catalyst loading : Excess CuCl (>0.1 eq) may lead to side reactions.

- Temperature control : Maintaining 40–60°C prevents diazonium degradation.

Friedel-Crafts Acylation Approach

Substrate Preparation: 3-(Difluoromethyl)-2-fluorobenzene

Friedel-Crafts acylation requires an activated aromatic ring. The difluoromethyl (–CF₂H) and fluoro (–F) groups are electron-withdrawing, deactivating the ring. However, the meta -directing nature of –CF₂H and ortho /para -directing effect of –F can be exploited to position the acyl group at the para position relative to –CF₂H (Figure 2).

Acylation Conditions

The reaction employs chloroacetone as the acylating agent and AlCl₃ (1.2 equivalents) as the Lewis catalyst in dichloromethane at 0–25°C. After 12–24 hours, hydrolysis with aqueous HCl liberates the ketone. The crude product is purified via column chromatography (silica gel, hexane/EtOAc) to achieve ~35–45% yield.

Challenges :

- Low reactivity : Electron-deficient rings necessitate prolonged reaction times.

- Regioselectivity : Competing directing effects may yield mixed isomers.

Grignard Reaction Pathway

Synthesis of 3-(Difluoromethyl)-2-fluorophenylmagnesium Bromide

A Grignard reagent is prepared by reacting 1-bromo-3-(difluoromethyl)-2-fluorobenzene with magnesium in anhydrous THF under nitrogen. The reagent is then quenched with acetone (2 equivalents) at −78°C to form the tertiary alcohol intermediate.

Oxidation to Ketone

The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After neutralization and extraction, the product is distilled under reduced pressure (bp ~226°C predicted), yielding 30–40% overall.

Advantages :

- Functional group tolerance : Grignard reagents avoid interference from electron-withdrawing groups.

- Scalability : Multigram synthesis is feasible with proper temperature control.

Fluorination of Preformed Ketones

Deoxofluorination of Hydroxymethyl Precursors

An alternative route involves 1-(3-(hydroxymethyl)-2-fluorophenyl)propan-2-one , which undergoes deoxofluorination with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor in dichloromethane at −40°C. The reaction replaces the hydroxyl group with a difluoromethyl group, yielding the target compound after aqueous workup and distillation (50–60% yield).

Mechanistic Insight :

DAST converts –CH₂OH to –CF₂H via a two-step fluorination, involving intermediate sulfonium species.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Diazonium coupling | 40–50 | ≥95 | High | Diazonium stability |

| Friedel-Crafts | 35–45 | 90 | Moderate | Regioselectivity |

| Grignard oxidation | 30–40 | 85 | Low | Sensitivity to moisture |

| Deoxofluorination | 50–60 | ≥98 | High | Handling toxic fluorinating agents |

Recent Advances and Optimization

Catalytic Systems

Recent studies highlight copper nanopowders as alternatives to CuCl, enhancing coupling efficiency in diazonium reactions. Nanoparticles provide higher surface area, reducing catalyst loading to 0.05 equivalents while maintaining yields >45%.

Solvent-Free Approaches

Microwave-assisted Friedel-Crafts acylation minimizes solvent use, achieving 50% yield in 30 minutes at 80°C. This method reduces purification steps and improves environmental sustainability.

Flow Chemistry

Continuous-flow systems for diazonium coupling enable safer handling of reactive intermediates, scaling to kilogram quantities with consistent purity (>97%).

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Propan-2-one Derivatives

Key Observations :

Key Findings :

- Pharmacokinetics : Fluorine atoms generally improve blood-brain barrier penetration, which could be advantageous in CNS-targeted therapies .

Biological Activity

1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one, a fluorinated ketone, has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and receptor binding affinity.

Chemical Structure and Properties

The compound's chemical formula is , characterized by a difluoromethyl group and a fluorophenyl moiety. These structural features are instrumental in modulating its biological interactions.

Research indicates that fluorinated compounds can interact with various biological targets, including enzymes and receptors. For instance, the introduction of difluoromethyl groups has been shown to enhance interactions with phosphoinositide 3-kinase (PI3K) inhibitors, which are critical in regulating cell growth and survival pathways . The binding affinity of such compounds can be predicted using molecular docking techniques, which assess how well these molecules fit into the active sites of target proteins.

Case Studies and Findings

-

PI3K Inhibition : A study explored the biological activity of fluorinated analogs of known PI3K inhibitors. The introduction of a difluoromethyl group was found to significantly improve the inhibitory potency against PI3Kδ, with IC50 values indicating enhanced activity compared to non-fluorinated counterparts .

Compound R1 R2 IC50 PI3Kδ (nM) ΔΔG (kcal/mol) CPL302415 CHF2 H 18 -82.6 Non-fluorinated analog CH3 H 236 -75.0 - Anticancer Activity : Another investigation reported that compounds containing difluoromethyl groups exhibited significant anticancer properties in preclinical models. The mechanism involved the modulation of signaling pathways related to cell apoptosis and proliferation .

- Neuropharmacological Effects : A recent study highlighted the role of difluoromethyl-containing compounds in modulating neurotransmitter uptake, particularly serotonin. The presence of fluorine atoms was associated with increased potency in inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .

Research Findings

The incorporation of difluoromethyl groups into drug candidates has been shown to enhance their biological profiles:

- Increased Potency : Fluorinated derivatives often demonstrate improved binding affinities and selectivity towards their targets due to their unique electronic properties.

- Metabolic Stability : Fluorinated compounds tend to resist enzymatic degradation, leading to prolonged action in vivo.

- Enhanced Lipophilicity : This property aids in better membrane permeability, facilitating drug absorption and distribution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-(Difluoromethyl)-2-fluorophenyl)propan-2-one with high purity?

- Methodology : A common approach involves nucleophilic substitution or Friedel-Crafts acylation using 3-(difluoromethyl)-2-fluorobenzene derivatives. For example, reacting 3-(difluoromethyl)-2-fluorophenylmagnesium bromide with acetone under anhydrous conditions, followed by acidic workup. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., ethanol/water) is critical for high purity .

- Optimization : Use catalysts like BF₃·Et₂O to enhance acylation efficiency. Monitor reaction progress via TLC or GC-MS to minimize side products like over-alkylated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR :

- ¹H NMR : Expect signals for the difluoromethyl (-CF₂H) group at δ 5.8–6.2 (split due to coupling with F). The aromatic protons in the 3-(difluoromethyl)-2-fluorophenyl group show splitting patterns influenced by para/meta fluorine substituents .

- ¹⁹F NMR : Distinct peaks for -CF₂H (~-110 ppm) and the aromatic fluorine (~-120 ppm) .

Q. What strategies ensure accurate measurement of physicochemical properties (e.g., logP, solubility)?

- logP : Use reversed-phase HPLC with a C18 column and a calibration curve of standards (e.g., octanol-water partitioning) .

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, quantified via UV-Vis spectroscopy. For low solubility, employ co-solvents (DMSO <1%) and validate with nephelometry .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450 or kinases). Validate docking poses with MD simulations (AMBER/CHARMM) and compare binding energies to known inhibitors .

Q. How to resolve contradictions between experimental and theoretical spectroscopic data (e.g., ¹³C NMR chemical shifts)?

- Step 1 : Re-examine sample purity via HPLC and solvent effects (e.g., deuteration shifts).

- Step 2 : Perform GIAO (Gauge-Independent Atomic Orbital) calculations at the MP2/cc-pVTZ level to predict ¹³C NMR shifts, accounting for solvent dielectric constants .

- Step 3 : Cross-validate with solid-state NMR if crystallinity is achieved .

Q. What experimental designs are optimal for studying its metabolic stability in vitro?

- Hepatocyte Assay : Incubate the compound (1–10 µM) with primary hepatocytes (human/rat) in Williams’ E medium. Quantify parent compound depletion over 24h via LC-MS/MS. Include controls for CYP450 inhibition (e.g., 1-aminobenzotriazole) .

- Microsomal Stability : Use liver microsomes (0.5 mg/mL) with NADPH regeneration. Calculate t₁/₂ and Clint (intrinsic clearance) using the substrate depletion method .

Q. How to investigate its potential as a fluorinated building block in multi-step synthesis?

- Reactivity Screen : Test nucleophilic additions (e.g., Grignard), reductions (NaBH₄/CeCl₃), and cross-couplings (Suzuki-Miyaura). Monitor fluorinated group stability under acidic/basic conditions .

- Case Study : Convert the ketone to an α,β-unsaturated ketone via aldol condensation (e.g., with 4-fluorobenzaldehyde) for photophysical studies .

Q. What crystallographic strategies (e.g., SHELX) resolve challenges in X-ray structure determination?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm). Address twinning or disorder via PLATON’s TWINLAW .

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Use SQUEEZE for solvent-accessible voids. Validate with R₁ <5% and wR₂ <10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.